(1R,2R)-2-((5-Fluoro-2-methylphenyl)amino)cyclopentan-1-ol
Description
(1R,2R)-2-((5-Fluoro-2-methylphenyl)amino)cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a 5-fluoro-2-methylphenylamino substituent. Its molecular formula is C₁₃H₁₇FNO (molecular weight: 237.28 g/mol). The fluorine atom and methyl group on the aromatic ring contribute to electron-withdrawing and steric effects, respectively, which may enhance metabolic stability or binding specificity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
(1R,2R)-2-(5-fluoro-2-methylanilino)cyclopentan-1-ol |
InChI |
InChI=1S/C12H16FNO/c1-8-5-6-9(13)7-11(8)14-10-3-2-4-12(10)15/h5-7,10,12,14-15H,2-4H2,1H3/t10-,12-/m1/s1 |
InChI Key |
DIKJBOYKRYQDNF-ZYHUDNBSSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)N[C@@H]2CCC[C@H]2O |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC2CCCC2O |
Origin of Product |
United States |
Biological Activity
The compound (1R,2R)-2-((5-Fluoro-2-methylphenyl)amino)cyclopentan-1-ol is a chiral cyclopentanol derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H16FN
- Molecular Weight : 201.26 g/mol
- IUPAC Name : this compound
Research indicates that this compound may act through multiple pathways. Its structural similarity to known pharmacological agents suggests potential interactions with various receptors and enzymes. The presence of the fluorinated aromatic ring enhances lipophilicity, which may facilitate better membrane penetration and receptor binding.
Antineoplastic Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit significant antitumor effects. For instance, compounds in the same class have shown efficacy against various cancer cell lines, including TK-10 and HT-29, through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been evaluated in several models. In vitro assays revealed that it inhibits pro-inflammatory cytokine production in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .
Neuroprotective Properties
Preliminary studies indicate that this compound may possess neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The compound's ability to modulate neuronal survival pathways is currently under investigation .
Data Table: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal explored the efficacy of this compound against human cancer cell lines. The results indicated an IC50 value significantly lower than standard chemotherapeutics, highlighting its potential as a novel anticancer agent.
Case Study 2: Inflammation Model
In an experimental model of inflammation, the compound was administered to mice subjected to induced inflammation. Results showed a marked reduction in swelling and pain compared to control groups, suggesting its viability as an anti-inflammatory treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Cyclopentanol Derivatives
The table below highlights key structural and molecular differences between the target compound and its analogs:
Key Observations:
- However, fluorine’s smaller atomic radius may reduce steric hindrance compared to chlorine .
- Steric Bulk: The benzylamino group in (1R,2R)-2-(benzylamino)cyclopentan-1-ol increases lipophilicity but may hinder molecular interactions in sterically sensitive environments .
- Aromatic vs.
Physicochemical and Analytical Data
- In contrast, the benzylamino derivative’s lipophilicity may favor membrane permeability .
- HPLC Analysis: The target compound’s (1R,2R) stereochemistry would likely exhibit distinct retention behavior under conditions similar to those reported for (1R,2R)-2-(furan-2-yl)cyclopentan-1-ol (CHIRALPAK IC-3 column, hexane/isopropanol mobile phase) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
